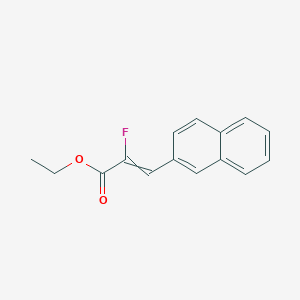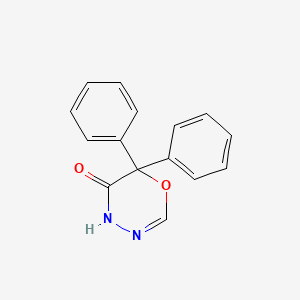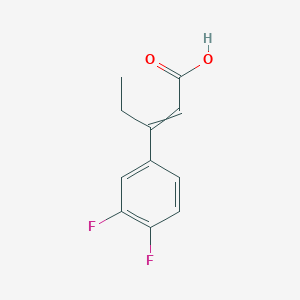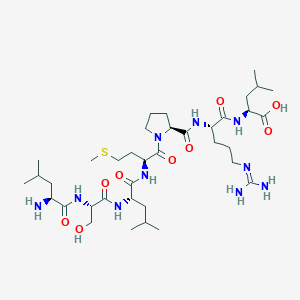
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate is a chemical compound that belongs to the class of fluoroalkenes It is characterized by the presence of a fluorine atom attached to a propenoate group, which is further connected to a naphthalene ring
Métodos De Preparación
The synthesis of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate typically involves the reaction of ethyl 2-fluoroacrylate with 2-naphthaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Addition: The double bond in the propenoate group can undergo addition reactions with various electrophiles, such as hydrogen halides or halogens, to form addition products.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors. Its structural features make it a suitable candidate for probing biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. Additionally, the naphthalene ring provides a hydrophobic interaction surface, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-3-(naphthalen-2-yl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-3-(phenyl)prop-2-enoate: This compound has a phenyl group instead of a naphthalene ring. The presence of the naphthalene ring in this compound provides additional stability and unique reactivity.
Ethyl 2-chloro-3-(naphthalen-2-yl)prop-2-enoate: The substitution of fluorine with chlorine alters the compound’s reactivity and binding properties. Fluorine’s higher electronegativity and smaller size compared to chlorine result in different chemical behavior.
Ethyl 2-fluoro-3-(naphthalen-1-yl)prop-2-enoate: The position of the naphthalene ring attachment can influence the compound’s reactivity and interaction with molecular targets. The 2-position attachment in this compound provides distinct properties compared to the 1-position attachment.
Propiedades
Número CAS |
910803-82-6 |
|---|---|
Fórmula molecular |
C15H13FO2 |
Peso molecular |
244.26 g/mol |
Nombre IUPAC |
ethyl 2-fluoro-3-naphthalen-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H13FO2/c1-2-18-15(17)14(16)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,2H2,1H3 |
Clave InChI |
RSURHOSHFGKTSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC2=CC=CC=C2C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)

![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
![6-[5-(4-Methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14180861.png)
methanone](/img/structure/B14180864.png)



![N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide](/img/structure/B14180886.png)
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

